3-Acetyl-1h-isochromen-1-one
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Overview
Description
3-Acetyl-1h-isochromen-1-one is an organic compound with the molecular formula C11H8O3. It is a derivative of isochromen-1-one, characterized by the presence of an acetyl group at the third position of the isochromen-1-one ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1h-isochromen-1-one can be achieved through several methods. One common approach involves the condensation of ortho-formylbenzoic acid with chloroacetone . Another method includes the reaction of this compound with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1h-isochromen-1-one . This intermediate can then undergo further reactions to form various derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1h-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
3-Acetyl-1h-isochromen-1-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1h-isochromen-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antiplatelet activity is linked to its inhibition of cyclooxygenase-1 (COX-1) enzyme and suppression of arachidonic acid-induced platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1h-isochromen-1-one: Known for its potent antioxidant and antiplatelet activities.
3-(2-Bromoacetyl)-1h-isochromen-1-one: Used as an intermediate in the synthesis of various heterocyclic compounds.
Isoquinoline-1(2H)-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
3-Acetyl-1h-isochromen-1-one stands out due to its versatile reactivity and wide range of applications in different fields. Its unique structural features allow for the synthesis of various derivatives with enhanced biological and chemical properties .
Properties
Molecular Formula |
C11H8O3 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-acetylisochromen-1-one |
InChI |
InChI=1S/C11H8O3/c1-7(12)10-6-8-4-2-3-5-9(8)11(13)14-10/h2-6H,1H3 |
InChI Key |
YZLUKAVLIALMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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